REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11]([NH:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][C:15]=1[CH3:22])=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.BrBr.CCN(CC)CC.NC(N)=O>C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]=[C:11]=[N:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([CH3:21])=[CH:16][C:15]=1[CH3:22]
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC(=C1)C)C)NC(=O)NC1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
|
13.27 g
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Type
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reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
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2.07 mL
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Type
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reactant
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Smiles
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BrBr
|
Name
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Quantity
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14.1 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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24/40
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Quantity
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500 mL
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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42 °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was transferred to a 1 L flask
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Type
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CUSTOM
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Details
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the CH2Cl2 was removed by distillation at atmospheric pressure
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Type
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DISSOLUTION
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Details
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The urea did not dissolve in the CHCl3 even when
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Type
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TEMPERATURE
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Details
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heated to 60-65° C
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Type
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TEMPERATURE
|
Details
|
The flask was cooled to room temperature
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Type
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CUSTOM
|
Details
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sealed with a septum
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Type
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STIRRING
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Details
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to stir for a period of 10 days
|
Duration
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10 d
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
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CUSTOM
|
Details
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to remove
|
Type
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CUSTOM
|
Details
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the large quantity of insolubles (presumed to be recovered urea)
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Type
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EXTRACTION
|
Details
|
the filtrate was extracted with 1×300 mL
|
Type
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DISTILLATION
|
Details
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distilled water
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
|
Details
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depleted of volatiles on a rotary evaporator
|
Type
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CUSTOM
|
Details
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giving a yellow oil
|
Type
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EXTRACTION
|
Details
|
This oil was extracted with 200 mL petroleum ether
|
Type
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CUSTOM
|
Details
|
precipitation of beige Ph3P═O
|
Type
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FILTRATION
|
Details
|
filtration
|
Type
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CONCENTRATION
|
Details
|
the petroleum ether solution was concentrated to about 50 mL
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C.
|
Type
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CUSTOM
|
Details
|
precipitation of additional Ph3P═O, and
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Type
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FILTRATION
|
Details
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re-filtered
|
Type
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CUSTOM
|
Details
|
Removal of volatiles from the filtrate
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Type
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CUSTOM
|
Details
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gave the crude carbodiimide as a light yellow oil which
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Type
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DISTILLATION
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Details
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Following Kugelrohr distillation at 120-140° C./0.08 mm Hg
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)N=C=NC1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.469 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |